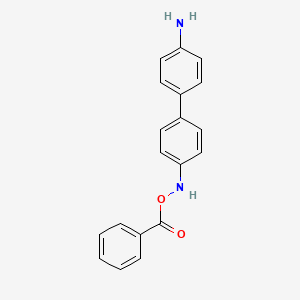
(1,1'-Biphenyl)-4,4'-diamine, N-(benzoyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- is an organic compound that features a biphenyl core with diamine and benzoyloxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Diamine Groups: The diamine groups can be introduced through nucleophilic substitution reactions where amines react with halogenated biphenyl derivatives.
Benzoylation: The final step involves the benzoylation of the diamine groups using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated biphenyls, and various substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eigenschaften
CAS-Nummer |
74895-30-0 |
|---|---|
Molekularformel |
C19H16N2O2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
[4-(4-aminophenyl)anilino] benzoate |
InChI |
InChI=1S/C19H16N2O2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)21-23-19(22)16-4-2-1-3-5-16/h1-13,21H,20H2 |
InChI-Schlüssel |
CSKUVRSCRMRNRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)ONC2=CC=C(C=C2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


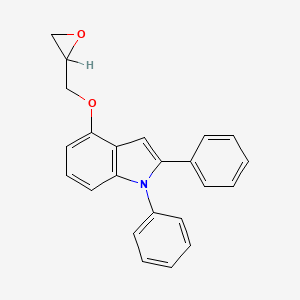
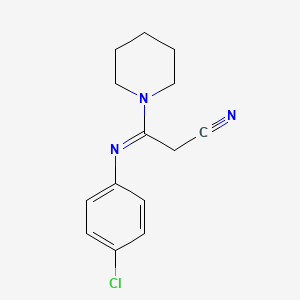
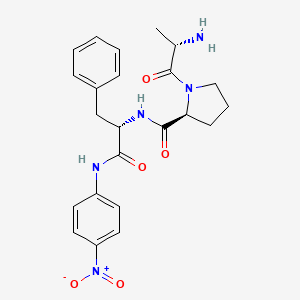
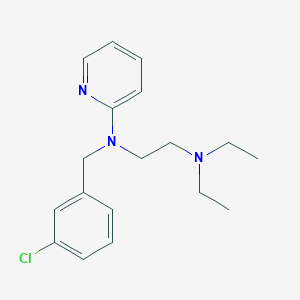
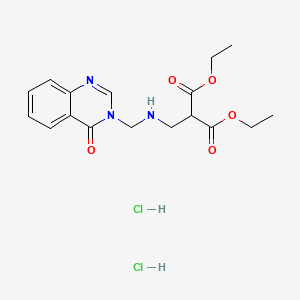
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)
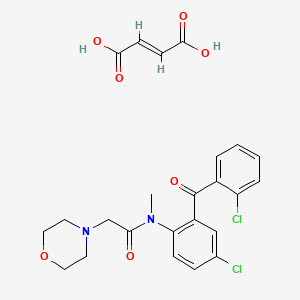


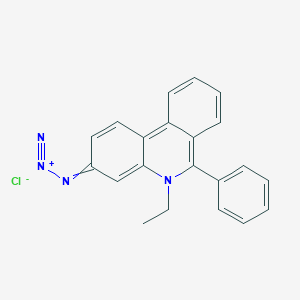

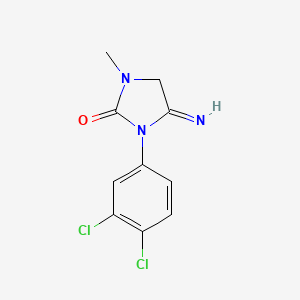
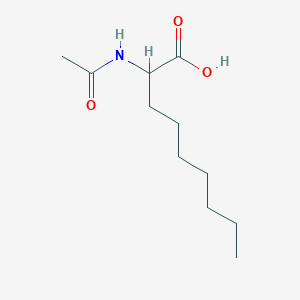
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
